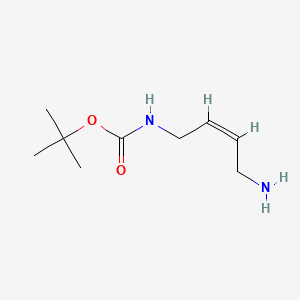
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a tert-butyl group, an amino group, and a butenyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable butenyl amine derivative. One common method is the reaction of tert-butyl carbamate with (Z)-4-aminobut-2-en-1-ol under dehydrating conditions to form the desired carbamate. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated carbamate.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release the active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the butenyl chain and amino group, making it less versatile.
(E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate: The E-isomer of the compound, which may have different reactivity and biological activity.
tert-Butyl (4-aminobutyl)carbamate: Saturated analog without the double bond, leading to different chemical properties.
Uniqueness
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its Z-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(Z)-4-aminobut-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIUPOJWUXWMX-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C\CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
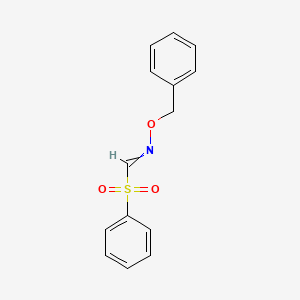
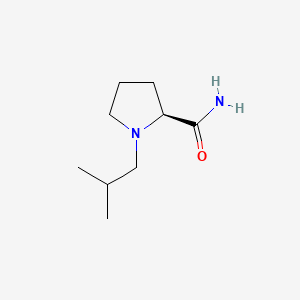
![(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate](/img/structure/B573401.png)

![1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione](/img/structure/B573404.png)
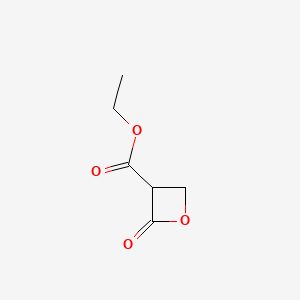
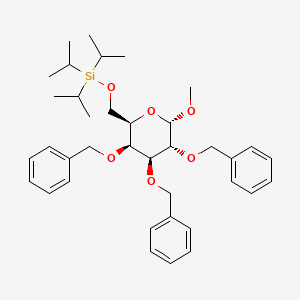
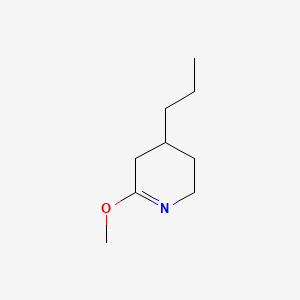
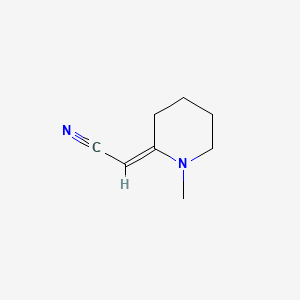
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B573421.png)
